4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone
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Overview
Description
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes thiazole rings and a fused isoindole core. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides . The isoindole core can be constructed via cyclization reactions involving phthalic anhydride and amines . The final step often involves the fusion of these heterocyclic units under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindole core or the thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced isoindole derivatives.
Scientific Research Applications
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is not fully understood but is believed to involve interactions with various molecular targets. The thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The isoindole core may also play a role in binding to specific proteins or nucleic acids, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,6-di(thiazol-2-yl)pyridine: Similar in structure but lacks the isoindole core.
2,6-di(pyrazin-2-yl)pyridine: Contains pyrazine rings instead of thiazole rings.
2,2′6′,2′′-terpyridine: Features a terpyridine core with different substituents.
Uniqueness
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is unique due to its combination of thiazole rings and a fused isoindole core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4,10-bis(1,3-thiazol-2-yl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S2/c23-13-9-7-1-2-8(11(9)15(25)21(13)17-19-3-5-27-17)12-10(7)14(24)22(16(12)26)18-20-4-6-28-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOSIGUSGELIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=NC=CS5)C(=O)N(C3=O)C6=NC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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